molecular formula C23H18ClN5O2S B11230092 5-(3-chloro-4-methylphenyl)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]furan-2-carboxamide

5-(3-chloro-4-methylphenyl)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]furan-2-carboxamide

Cat. No.: B11230092
M. Wt: 463.9 g/mol
InChI Key: LAFUSKBMBUMTLA-UHFFFAOYSA-N
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Description

5-(3-CHLORO-4-METHYLPHENYL)-N-[(4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]FURAN-2-CARBOXAMIDE is a complex organic compound that features a furan ring, a triazolothiadiazole moiety, and a chloromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-CHLORO-4-METHYLPHENYL)-N-[(4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]FURAN-2-CARBOXAMIDE typically involves multiple steps:

    Formation of the triazolothiadiazole moiety: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Attachment of the chloromethylphenyl group:

    Formation of the furan ring: The final step involves the formation of the furan ring and its attachment to the rest of the molecule.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-(3-CHLORO-4-METHYLPHENYL)-N-[(4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]FURAN-2-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the chloromethylphenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield various carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

5-(3-CHLORO-4-METHYLPHENYL)-N-[(4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]FURAN-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where its unique structure might interact with specific biological targets.

    Industry: The compound might find applications in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-(3-CHLORO-4-METHYLPHENYL)-N-[(4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved might include signal transduction pathways, metabolic pathways, or gene expression pathways.

Comparison with Similar Compounds

Similar Compounds

    5-CHLORO-1-METHYL-3-PHENYL-1H-1,2,4-TRIAZOLE: This compound shares the triazole moiety but lacks the furan ring and the chloromethylphenyl group.

    4-CHLORO-3-METHYLPHENYL-1,2,4-TRIAZOLE: Similar in structure but with different functional groups attached to the triazole ring.

Uniqueness

5-(3-CHLORO-4-METHYLPHENYL)-N-[(4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]FURAN-2-CARBOXAMIDE is unique due to its combination of a furan ring, a triazolothiadiazole moiety, and a chloromethylphenyl group. This unique structure may confer specific properties and activities that are not observed in similar compounds.

Properties

Molecular Formula

C23H18ClN5O2S

Molecular Weight

463.9 g/mol

IUPAC Name

5-(3-chloro-4-methylphenyl)-N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]furan-2-carboxamide

InChI

InChI=1S/C23H18ClN5O2S/c1-13-3-6-17(11-18(13)24)19-9-10-20(31-19)21(30)25-12-15-4-7-16(8-5-15)22-28-29-14(2)26-27-23(29)32-22/h3-11H,12H2,1-2H3,(H,25,30)

InChI Key

LAFUSKBMBUMTLA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(O2)C(=O)NCC3=CC=C(C=C3)C4=NN5C(=NN=C5S4)C)Cl

Origin of Product

United States

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